molecular formula C15H19N2O10P B145082 N-[(S)-[(2s)-2-(Benzoylamino)-2-Carboxyethoxy](Hydroxy)phosphoryl]-L-Glutamic Acid CAS No. 129407-28-9

N-[(S)-[(2s)-2-(Benzoylamino)-2-Carboxyethoxy](Hydroxy)phosphoryl]-L-Glutamic Acid

Cat. No. B145082
CAS RN: 129407-28-9
M. Wt: 418.29 g/mol
InChI Key: FMKMCQXFKJRGIQ-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(S)-[(2s)-2-(Benzoylamino)-2-Carboxyethoxy](Hydroxy)phosphoryl]-L-Glutamic Acid, commonly known as BNIP, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BNIP is a synthetic peptide that is used in various scientific research applications, including drug development and disease treatment.

Mechanism of Action

The mechanism of action of BNIP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. BNIP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the development and progression of cancer.
Biochemical and Physiological Effects:
BNIP has been shown to have a variety of biochemical and physiological effects. BNIP has been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. BNIP has also been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BNIP in lab experiments is its specificity. BNIP has been shown to have a high degree of specificity for certain enzymes and signaling pathways, making it a valuable tool for studying these pathways in detail. However, the synthesis of BNIP is a complex process that requires specialized equipment and skilled technicians, which can be a limitation for some research labs.

Future Directions

There are several potential future directions for research on BNIP. One area of research is the development of more efficient and cost-effective synthesis methods for BNIP. Another area of research is the identification of new therapeutic applications for BNIP, particularly in the field of cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of BNIP and its potential side effects.

Synthesis Methods

The synthesis of BNIP involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the coupling of amino acids to form a peptide chain, which is then purified using high-performance liquid chromatography (HPLC) to obtain the final product. The synthesis of BNIP is a complex process that requires skilled technicians and specialized equipment.

Scientific Research Applications

BNIP has been extensively studied for its potential therapeutic applications in various fields of medicine. BNIP has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment. BNIP has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

129407-28-9

Product Name

N-[(S)-[(2s)-2-(Benzoylamino)-2-Carboxyethoxy](Hydroxy)phosphoryl]-L-Glutamic Acid

Molecular Formula

C15H19N2O10P

Molecular Weight

418.29 g/mol

IUPAC Name

(2S)-2-[[[(2S)-2-benzamido-2-carboxyethoxy]-hydroxyphosphoryl]amino]pentanedioic acid

InChI

InChI=1S/C15H19N2O10P/c18-12(19)7-6-10(14(21)22)17-28(25,26)27-8-11(15(23)24)16-13(20)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,20)(H,18,19)(H,21,22)(H,23,24)(H2,17,25,26)/t10-,11-/m0/s1

InChI Key

FMKMCQXFKJRGIQ-QWRGUYRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](COP(=O)(N[C@@H](CCC(=O)O)C(=O)O)O)C(=O)O

SMILES

C1=CC=C(C=C1)C(=O)NC(COP(=O)(NC(CCC(=O)O)C(=O)O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(COP(=O)(NC(CCC(=O)O)C(=O)O)O)C(=O)O

Origin of Product

United States

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